molecular formula C8H6F3NO4S B1452668 3-Trifluoromethanesulfonamidobenzoic acid CAS No. 546115-64-4

3-Trifluoromethanesulfonamidobenzoic acid

Cat. No.: B1452668
CAS No.: 546115-64-4
M. Wt: 269.2 g/mol
InChI Key: HVZZUSWXCOBYON-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Trifluoromethanesulfonamidobenzoic acid is represented by the formula C8H6F3NO4S. It is an organic sulfonamide compound.

Scientific Research Applications

Catalysis and Synthesis

3-Trifluoromethanesulfonamidobenzoic acid, a compound related to trifluoromethanesulfonates, plays a significant role in organic synthesis. Its derivatives, such as scandium trifluoromethanesulfonate, are recognized for their extreme catalytic activity in acylation of alcohols and esterification of alcohols by carboxylic acids. This is particularly effective for macrolactonization of omega-hydroxy carboxylic acids and acylation of sterically-hindered alcohols (Ishihara et al., 1996), (Ishihara et al., 1996). Moreover, trifluoromethanesulfonic acid is an excellent catalyst for 5-endo cyclisation of homoallylic sulfonamides, facilitating the formation of complex polycyclic systems and demonstrating its importance in organic synthesis (Haskins & Knight, 2002).

Chemistry and Material Science

In material science, this compound and its related compounds exhibit significant applications. For instance, trifluoromethanesulfonic acid has been investigated for its potential as an electrolyte in advanced fuel cell systems due to its ability to enhance the rate of oxygen reduction. Studies focused on the adsorption of trifluoromethanesulfonate ions on mercury electrodes, revealing insights into the structure of the inner layer of the electrolyte and its interaction with the electrode surface (Gonzalez & Srinivasan, 1982). Additionally, the synthesis of new aromatic 3F polymers from 2,2,2-trifluoroacetophenone demonstrates the role of trifluoromethanesulfonic acid in creating polymers with high glass transition temperatures, excellent thermal stability, and attractive gas transport properties, highlighting its importance in polymer chemistry (Guzmán-Gutiérrez et al., 2008).

Environmental Applications

From an environmental perspective, the related compound trifluoromethanesulfonic acid has been implicated in the removal of perfluoroalkyl acids (PFAAs) from aqueous solutions. A study assessing a covalent triazine-based framework (CTF) adsorbent for this purpose found that the CTF adsorbent exhibited significantly higher adsorption affinity and capacity for PFAAs compared to other common sorbents, indicating the potential of trifluoromethanesulfonic acid-related compounds in addressing environmental pollutants (Wang et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, Trifluoromethanesulfonic acid, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It’s important to note that safety measures should always be taken when handling chemical substances, including wearing protective gloves and eye/face protection .

Future Directions

3-Trifluoromethanesulfonamidobenzoic acid is a chemical compound extensively researched for its potential applications in various fields of research and industry. A review paper on trifluoromethylation by visible-light-driven photoredox catalysis suggests that the trifluoromethyl group is widely prevalent in pharmaceutical and agrochemical compounds, and new methodologies for trifluoromethylation are being developed . This suggests potential future directions for research involving this compound.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Trifluoromethanesulfonamidobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme carbonic anhydrase, where this compound acts as an inhibitor. This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons, impacting various physiological processes .

Additionally, this compound interacts with proteins involved in signal transduction pathways, such as protein kinases. These interactions can modulate the activity of these proteins, influencing cellular responses to external stimuli .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation state of key signaling proteins, thereby modulating pathways such as the mitogen-activated protein kinase (MAPK) pathway .

In terms of gene expression, this compound can influence the transcription of genes involved in metabolic processes and stress responses. This can lead to changes in cellular metabolism, affecting the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of carbonic anhydrase, inhibiting its activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its reaction .

Furthermore, this compound can activate or inhibit other enzymes involved in cellular signaling pathways. These interactions can lead to changes in the phosphorylation state of proteins, thereby modulating their activity and influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods .

Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include alterations in cell proliferation, apoptosis, and metabolic activity. The compound’s impact on cellular processes can vary depending on the duration of exposure and the concentration used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic or adverse effects .

Threshold effects have been observed, where a certain dosage level is required to achieve a significant impact on cellular processes. Beyond this threshold, increasing the dosage can lead to detrimental effects, including oxidative stress, inflammation, and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfur-containing compounds. The compound can influence metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell .

One of the key metabolic pathways involving this compound is the sulfur amino acid metabolism pathway. The compound can modulate the activity of enzymes involved in this pathway, leading to changes in the production and utilization of sulfur-containing metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound across cellular membranes, influencing its localization and accumulation within different cellular compartments .

This compound can interact with transporters such as organic anion transporters and organic cation transporters, which play a role in its distribution within the body. These interactions can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, modulating its overall biochemical activity .

Properties

IUPAC Name

3-(trifluoromethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-3-1-2-5(4-6)7(13)14/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZZUSWXCOBYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 3-{bis[(trifluoromethyl)sulfonyl]amino}benzoate (5.4 g, 13.0 mmol), sodium hydroxide (3.12 g, 78.0 mmol), methanol (125 ml) and water (125 ml) was stirred for 2 hours. The solution from concentration to 75 ml by spin evaporation in vacuo and dilution with 100 ml water was extracted with ethyl acetate. The aqueous layer was acidified with 12 N hydrochloric acid and again extracted with ethyl acetate. The organic layer was washed with water and concentrated by spin evaporation in vacuo, with the addition of dichloromethane (3 times) to give a residue that was dissolved in 1 N aqueous hydrochloric acid. The aqueous solution was extracted with ethyl acetate (3 times) and the organic layers were combined, washed with water, and concentrated by spin evaporation in vacuo to 3-{[(trifluoromethyl)sulfonyl]amino}benzoic acid as a solid (2.3 g, 66%). 1H-NMR (400 MHz, DMSO-d6): ): δ 7.83-7.78 (m, 2H), 7.55-7.50 (m, 1H), 7.50-7.46 (m, 1H). ES-LCMS m/z 269 (M+H).
Name
methyl 3-{bis[(trifluoromethyl)sulfonyl]amino}benzoate
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.